molecular formula C16H13ClFN3O2S2 B12843479 N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide

Cat. No.: B12843479
M. Wt: 397.9 g/mol
InChI Key: XSLVPGSGGHCMDP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio]-Acetamide (CAS: 606108-58-1) is a heterocyclic compound with a molecular formula of C₁₆H₁₃ClFN₃O₂S₂ and a molecular weight of 397.87 g/mol . Its structure comprises a thieno[2,3-d]pyrimidinone core substituted with 5,6-dimethyl groups at positions 5 and 6, a thioacetamide linker, and a 3-chloro-4-fluorophenyl moiety (Figure 1). The thioether linkage and oxo group in the core contribute to its polarity and hydrogen-bonding capacity, which are critical for its physicochemical behavior .

Properties

Molecular Formula

C16H13ClFN3O2S2

Molecular Weight

397.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClFN3O2S2/c1-7-8(2)25-15-13(7)14(23)20-16(21-15)24-6-12(22)19-9-3-4-11(18)10(17)5-9/h3-5H,6H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

XSLVPGSGGHCMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide typically involves multiple steps. One common approach is to start with the thieno[2,3-d]pyrimidine core, which is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name & CAS Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound (606108-58-1) Thieno[2,3-d]pyrimidinone 5,6-Dimethyl; 3-Cl-4-F-phenyl 397.87 Chloro-fluoro aryl group; compact methyl substituents
Ethyl Variant (618427-71-7) Thieno[2,3-d]pyrimidinone 3-Ethyl-5,6-dimethyl; 3-Cl-4-F-phenyl 425.90 Ethyl group at position 3 increases lipophilicity and steric bulk
N-(4-Chlorophenyl)-2-... () Pyridine 4-Chlorophenyl; distyryl groups Not reported Aromatic pyridine core; distyryl groups may enhance π-π stacking
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro; phenyl 261.67 Rigid planar structure; used in polymer synthesis

Key Observations :

  • The ethyl variant (CAS: 618427-71-7) shares the thienopyrimidinone core with the target compound but introduces an ethyl group at position 3, increasing molecular weight by 28.03 g/mol and likely enhancing lipophilicity .
  • The pyridine-based analogue () diverges in core structure, replacing the thienopyrimidinone with a pyridine ring.
  • 3-Chloro-N-phenyl-phthalimide () exemplifies a non-thienopyrimidine analogue with a phthalimide core, favoring applications in polymer chemistry due to its planar rigidity .

Key Observations :

  • The pyridine analogue’s synthesis () achieved high yield (85%) under mild reflux conditions, suggesting efficiency in thioacetamide coupling reactions .

Physicochemical and Spectroscopic Properties

Table 3: Substituent Effects on NMR Chemical Shifts (Inferred from )

Region Target Compound (3-Cl-4-F-phenyl) Ethyl Variant (3-Ethyl) Pyridine Analogue (4-Cl-phenyl)
Aromatic Proton Region Downfield shifts due to electron-withdrawing Cl/F Upfield shifts from ethyl’s electron-donating effect Distinct pyridine ring shifts
Thioacetamide Linker δ ~3.8–4.2 ppm (SCH₂CO) Similar δ ~3.7–4.0 ppm

Key Observations :

  • The 3-chloro-4-fluorophenyl group in the target compound likely induces downfield NMR shifts in aromatic protons due to electron-withdrawing effects, contrasting with the ethyl variant’s upfield shifts from alkyl substitution .
  • The pyridine analogue’s NMR profile would differ significantly due to its distinct core structure .

Functional and Application-Based Comparisons

  • Ethyl Variant : Increased lipophilicity could improve membrane permeability but may reduce aqueous solubility .
  • Phthalimide Analogue (): Used in polymer synthesis, highlighting how core structure dictates application—rigid phthalimides vs. flexible thienopyrimidines .

Biological Activity

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio]-Acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structural characteristics suggest potential therapeutic applications, particularly as an enzyme inhibitor. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17ClFN2O2SC_{16}H_{17}ClFN_2O_2S and a molecular weight of approximately 363.4 g/mol. The structure features a thieno[2,3-d]pyrimidine core, with significant substitutions that enhance its biological activity.

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio]-Acetamide exhibits its biological effects primarily through enzyme inhibition. Preliminary studies indicate that it can bind to various biological targets, affecting metabolic processes and potentially leading to therapeutic outcomes in disease treatment.

Anticancer Activity

Recent studies have assessed the anticancer properties of this compound against multiple cancer cell lines. The compound was screened at a concentration of 10 µM against approximately 60 different cancer types, including leukemia, melanoma, and breast cancer. The results indicated variable growth inhibition across different cell lines:

Cancer Type Growth Inhibition (%)
Leukemia92.48 - 126.61
Melanoma104.68 (average growth)
Breast CancerVariable

Although some lines showed resistance (growth >100%), the compound's overall profile suggests potential for further development in oncology.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Initial tests indicate it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

  • Inhibition of Key Enzymes : Interaction studies utilizing surface plasmon resonance have demonstrated that N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio]-Acetamide effectively binds to enzymes involved in metabolic pathways, suggesting its utility as a therapeutic agent.
  • Molecular Docking Simulations : Computational studies have provided insights into the binding affinities of this compound to target enzymes. These simulations suggest a strong interaction due to the presence of chloro and fluorine substituents on the phenyl ring, enhancing selectivity compared to similar compounds.

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